1-(2-(4-(叔丁基)苯氧基)乙氧基)-3-(4-苯基哌嗪-1-基)丙烷-2-醇二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

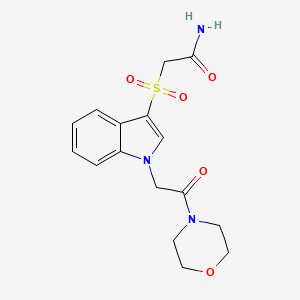

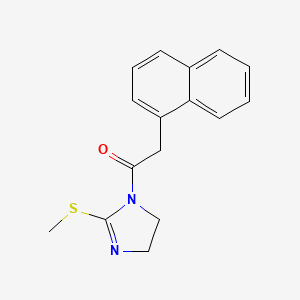

The compound "1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" is a derivative within the class of 1-aryl-3-(4-arylpiperazin-1-yl)propane, which has been explored for its potential as a new class of antidepressants. The design of such compounds is based on the idea of combining structural elements that inhibit serotonin reuptake with arylpiperazines, which are known to have affinity for the 5-HT1A receptors. This dual action is hypothesized to lead to a rapid and pronounced enhancement in serotoninergic neurotransmission, potentially offering a more efficacious treatment for depression .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process, starting with the aminomethylation of a phenyl-ethanone precursor, followed by reduction and interaction with Grignard reagents to yield the final 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives. The specific synthesis route for the compound is not detailed in the provided papers, but it likely follows a similar synthetic strategy, with the introduction of the tert-butyl phenoxy and phenylpiperazine moieties at the appropriate stages to achieve the desired structure .

Molecular Structure Analysis

The molecular structure of the compound includes a phenoxyethoxy group and a phenylpiperazine moiety attached to a propane backbone. The presence of the tert-butyl group suggests steric hindrance that could influence the compound's binding affinity and selectivity towards the serotonin transporter and 5-HT1A receptors. The dihydrochloride form indicates that the compound is likely to be a salt, which could enhance its solubility and stability .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds typically include aminomethylation, reduction, and the use of Grignard reagents. These reactions are crucial for constructing the core structure and for introducing the necessary functional groups that confer the compound's biological activity. The dihydrochloride form suggests that the compound can undergo reactions typical of salts, such as dissolution in water and potential interactions with other charged species .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" are not detailed in the provided papers, related compounds have shown a range of biological activities, including anti-inflammatory, analgesic, and peripheral n-cholinolytic activity. These properties suggest that the compound is likely to have good membrane permeability and sufficient bioavailability to exert its pharmacological effects. The dihydrochloride salt form also implies that the compound has improved water solubility, which is beneficial for its absorption and distribution .

科学研究应用

新型Hsp90抑制剂

Jia等人(2014)合成了一系列含有1-苯基哌嗪核心骨架的类似物,该骨架是从通过虚拟筛选鉴定的新型Hsp90抑制剂中优化的。这些努力导致靶向和细胞水平的活性得到改善,表明在癌症治疗或作为癌症研究工具中具有潜在应用(Jia, Liu, Xu, Guo, Jiang, Cherfaoui, Sun, & You, 2014)。

抗抑郁和抗焦虑作用

Pytka等人(2015)在动物模型中研究了两种苯基哌嗪衍生物HBK-14和HBK-15的药理特性。这些化合物显示出有效的抗抑郁样和抗焦虑样活性,表明它们在情绪障碍新治疗剂的开发中具有潜在用途(Pytka, Partyka, Jastrzębska-Więsek, Siwek, Głuch-Lutwin, Mordyl, Kazek, Rapacz, Olczyk, Gałuszka, Blachuta, Waszkielewicz, Marona, Sapa, Filipek, & Wesołowska, 2015)。

抗惊厥活性

Kamiński等人(2015)合成了一系列新的1-取代吡咯烷-2-酮和吡咯烷衍生物,并测试了它们的抗心律失常、降压和抗惊厥活性。这些化合物在临床前癫痫模型中显示出广谱活性,突出了它们在癫痫研究和治疗中的潜在应用(Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015)。

自旋相互作用研究

Orio等人(2010)探索了单-和二自由基席夫和曼尼希碱的八面体锌配合物中的自旋相互作用。这项研究与理解化学和材料科学中的磁性有关,可能影响新型磁性材料或分子电子的开发(Orio, Philouze, Jarjayes, Neese, & Thomas, 2010)。

属性

IUPAC Name |

1-[2-(4-tert-butylphenoxy)ethoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N2O3.2ClH/c1-25(2,3)21-9-11-24(12-10-21)30-18-17-29-20-23(28)19-26-13-15-27(16-14-26)22-7-5-4-6-8-22;;/h4-12,23,28H,13-20H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPAVQIBEDXPRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2520683.png)

![7-benzyl-1-[(4-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2520687.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2520688.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2520692.png)

![2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2520695.png)

![{4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2520696.png)

amino}acetamide](/img/structure/B2520697.png)